
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and synthesis. The presence of a fluorine atom in the pyrrolidine ring can influence the compound’s biological activity and stability, making it a valuable building block for developing new pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method is the asymmetric synthesis, where chiral catalysts are used to introduce the fluorine atom at the desired position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Medicine: Its potential as a drug candidate is explored for various therapeutic areas, including antiviral and anticancer research.
Industry: The compound’s stability and reactivity make it valuable in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the compound’s structural analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile: A stereoisomer with different biological activity and stability.
4-Fluoroproline: Another fluorinated pyrrolidine derivative used in protein engineering.
Fluoropyrrolidine-2-carboxylic acid: A related compound with applications in peptide synthesis.
Uniqueness
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and stability. The presence of the fluorine atom enhances its potential as a versatile building block in drug design, offering advantages in terms of binding affinity and metabolic stability compared to non-fluorinated analogs.
This detailed article provides a comprehensive overview of this compound, highlighting its significance in various scientific and industrial applications
Eigenschaften
Molekularformel |
C5H7FN2 |
|---|---|
Molekulargewicht |
114.12 g/mol |
IUPAC-Name |
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
HHFUFGKACHWIAV-UHNVWZDZSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C#N)F |
Kanonische SMILES |
C1C(CNC1C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


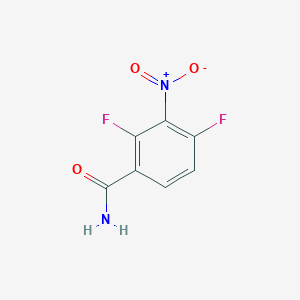
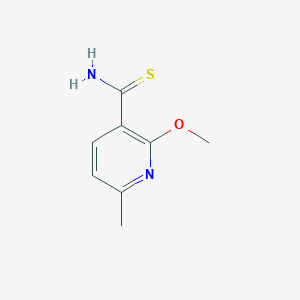
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
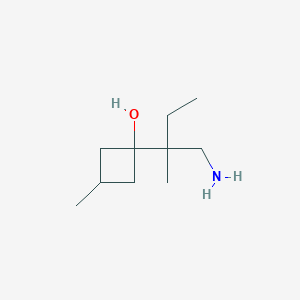
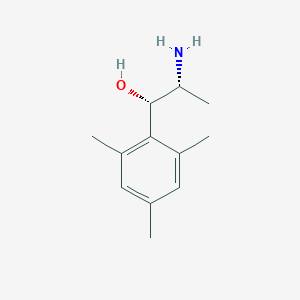
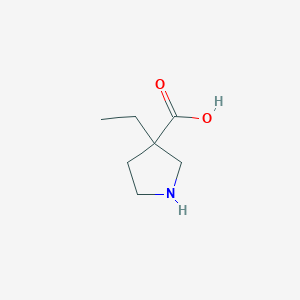
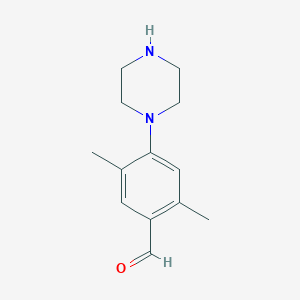
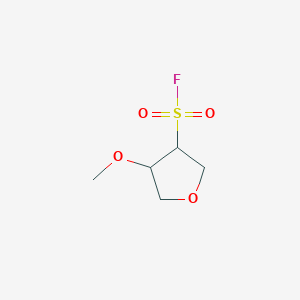
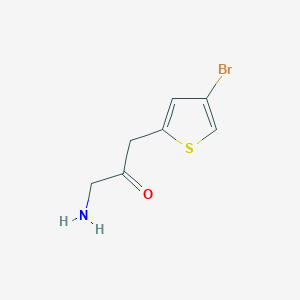

![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)


![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)
